molecular formula C8H13F2NO2 B12989184 Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate

Cat. No.: B12989184
M. Wt: 193.19 g/mol
InChI Key: OBPWGNSCPUNFKF-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate is a fluorinated ester featuring a piperidin-4-yl substituent. Piperidine rings are common in pharmaceuticals due to their bioavailability, while difluoro groups enhance metabolic stability and lipophilicity. This article compares its properties and reactivity with structurally related compounds.

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

methyl 2,2-difluoro-2-piperidin-4-ylacetate

InChI

InChI=1S/C8H13F2NO2/c1-13-7(12)8(9,10)6-2-4-11-5-3-6/h6,11H,2-5H2,1H3

InChI Key

OBPWGNSCPUNFKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCNCC1)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium hydride or lithium diisopropylamide.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Scientific Research Applications

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below highlights key structural analogs, focusing on substituent variations and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) C₃H₃F₃O₄S 192.11 Fluorosulfonyl High-yield difluorocarbene source (76% cyclopropanation yield) ; trifluoromethylation agent .
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate C₁₀H₉F₂NO₄ 236.72 4-Nitrophenyl Electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions.
Ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate C₁₀H₁₁F₂NO₂ 215.20 4-Methylpyridin-2-yl Aromatic pyridine ring may improve solubility and metal coordination in catalysis.
1-Methylpiperidin-4-yl 2,2-diphenyl-2-propoxyacetate C₂₃H₂₈NO₃ 366.48 Diphenyl, propoxy, piperidinyl Bulky substituents likely reduce reactivity but enhance steric selectivity.

Key Observations :

  • Substituent Effects :
    • Fluorosulfonyl (MDFA) : Enhances carbene reactivity, enabling efficient cyclopropanation .
    • Piperidinyl vs. Pyridinyl : Piperidine (saturated) offers conformational flexibility, while pyridine (aromatic) facilitates π-π interactions .
    • Nitrophenyl : Electron-withdrawing groups increase electrophilicity, favoring nucleophilic attacks .
  • Ester Group Variations :
    • Methyl esters (e.g., MDFA) are typically more volatile than ethyl esters (e.g., ), affecting purification methods.

Physicochemical Properties

  • Lipophilicity : Fluorinated groups (e.g., in MDFA ) increase logP values, improving membrane permeability.
  • Solubility : Pyridine-containing analogs (e.g., ) may exhibit higher aqueous solubility due to hydrogen-bonding capabilities.

Research Findings and Trends

  • Carbene Chemistry : MDFA’s efficiency as a difluorocarbene source underscores the importance of fluorosulfonyl groups in facilitating carbene transfer .
  • Pharmaceutical Potential: Piperidinyl esters are frequently used in CNS-targeting drugs; the target compound’s difluoro group could mitigate metabolic degradation.
  • Synthetic Challenges : Steric hindrance in bulkier analogs (e.g., ) may necessitate tailored reaction conditions.

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